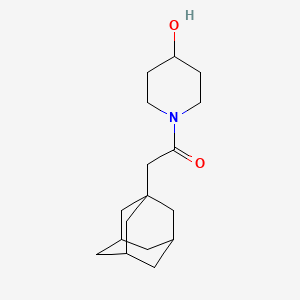
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DMQ-H, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neurodegenerative disorders, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its neuroprotective effects, which may be attributed to its ability to modulate oxidative stress and inflammation. In infectious diseases, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.
Mechanism of Action
The mechanism of action of (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone is not fully understood. However, it has been suggested that (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its therapeutic effects through the modulation of various signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to modulate the activity of various enzymes, including caspases, proteases, and kinases.
Biochemical and Physiological Effects
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the modulation of oxidative stress and inflammation, and the inhibition of viral replication. (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing adverse effects. However, one limitation of using (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.
Future Directions
There are several future directions for the study of (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Additionally, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone could be studied for its potential applications in other diseases, such as autoimmune disorders and metabolic diseases.
In conclusion, (2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its low toxicity, combined with its ability to modulate various signaling pathways and enzymes, makes it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step procedure that involves the reaction of 2,6-dimethylquinoline with piperidine and subsequent functionalization of the resulting product with a hydroxyl group. The final product can be purified through column chromatography and characterized using various spectroscopic techniques.
properties
IUPAC Name |
(2,6-dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-3-4-16-14(9-11)15(10-12(2)18-16)17(21)19-7-5-13(20)6-8-19/h3-4,9-10,13,20H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNURFHBYZXNHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylquinolin-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)




![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)